molecular formula C10H14N2 B2867955 2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 40358-34-7

2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B2867955
CAS No.: 40358-34-7
M. Wt: 162.236
InChI Key: MLRIWPUOMFICTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound featuring a seven-membered diazepine ring fused to a benzene ring. The molecule is partially saturated, with two nitrogen atoms at positions 1 and 3. The methyl substituent at position 2 influences its electronic and steric properties, distinguishing it from other benzodiazepine derivatives.

The compound’s synthesis and applications are inferred from related studies. Additionally, benzodiazepines with similar frameworks, such as 2-methyl-2,4-di(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepine, have been utilized in ion-selective sensors, highlighting their versatility in chemical recognition .

Properties

IUPAC Name

4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIWPUOMFICTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In this approach, o-phenylenediamine dihydrochloride reacts with two equivalents of an aliphatic ketone (e.g., acetone or 4-methyl-3-penten-2-one) under reductive conditions. Sodium borohydride facilitates the simultaneous reduction and cyclization steps, yielding the tetrahydro-1,5-benzodiazepine framework. The reaction proceeds at ambient temperature in a polar solvent, typically ethanol or methanol, over 20–24 hours.

The mechanism involves initial Schiff base formation between the ketone and one amine group of o-phenylenediamine, followed by borohydride-mediated reduction of the imine intermediate. Subsequent intramolecular cyclization generates the diazepine ring, with the methyl group originating from the ketone reactant.

Advantages Over Conventional Methods

Prior syntheses relied on β-halo-carbonyl compounds or α,β-unsaturated ketones, which often required harsh conditions and produced lower yields. The NaBH₄-mediated route achieves yields exceeding 60% in optimized cases, with simpler purification steps due to reduced byproduct formation.

Alternative Synthetic Strategies

While the reductive condensation method dominates the literature, exploratory routes have been investigated for specialized applications:

Cyclization of Amino-Thiophene Derivatives

Patent literature on olanzapine synthesis describes cyclization strategies using amino-thiophene intermediates. While these methods target thienobenzodiazepines, they highlight the potential of ring-closing reactions for constructing complex diazepine frameworks. For example, acid-mediated cyclization of 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile in isopropyl alcohol produces benzodiazepine precursors.

Optimization and Scalability Considerations

Solvent-Free Conditions

Industrial-scale production of benzodiazepines increasingly favors solvent-free protocols to reduce environmental impact. A patent describing olanzapine synthesis demonstrates the feasibility of condensing amine intermediates with N-methylpiperazine at 90–138°C without solvents. While untested for 2-methyl-1,5-benzodiazepines, this approach could be adapted by substituting appropriate amine and ketone reactants.

Crystallization and Polymorph Control

Post-synthetic processing significantly impacts product purity. For 2-methyl-1,5-benzodiazepine, recrystallization from dichloromethane/diisopropylether mixtures produces stable crystalline forms. X-ray diffraction analyses confirm the absence of polymorphic variants in the final product.

Characterization and Analytical Data

Comprehensive spectroscopic characterization ensures the structural fidelity of synthesized 2-methyl-1,5-benzodiazepine:

  • ¹H NMR : Key resonances include a singlet for the N-methyl group (δ 2.3–2.5 ppm) and multiplet signals for the aromatic protons (δ 6.8–7.2 ppm).
  • IR Spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 2800–2900 cm⁻¹ (C-H aliphatic) confirm ring formation.
  • Mass Spectrometry : The molecular ion peak at m/z 162.23 corresponds to the [M+H]⁺ species.

Comparative Evaluation of Synthetic Methods

Method Reactants Conditions Yield Scalability
Reductive Condensation o-Phenylenediamine, Ketones NaBH₄, EtOH, 25°C >60% High
Pd-Catalyzed Hydrogenation Diazepine Precursors Pd/C, HCl, MeOH 80–90% Moderate
Solvent-Free Condensation Amine Derivatives 90–138°C, neat N/A Industrial

The reductive condensation method remains superior for laboratory-scale synthesis, while solvent-free approaches show promise for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of anxiolytic and anticonvulsant drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by modulating the activity of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which is known to play a role in anxiety and seizure disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine 2-CH₃ C₁₁H₁₄N₂ 174.24 Partially saturated, no ketone group
4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one 4-CH₃, 2-ketone C₁₀H₁₀N₂O·H₂O 208.22 Dihydro structure, ketone at C2
2,2,4-Trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepin-5-ium perchlorate 2,2,4-CH₃, 7-NO₂, ClO₄⁻ C₁₂H₁₆N₃O₃⁺·ClO₄⁻ 377.73 Nitro group, perchlorate counterion
1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine 1-CH₃, 3-CH₃ C₁₁H₁₆N₂ 176.26 Dual methyl groups at N1 and C3
  • Ring Puckering: The seven-membered ring adopts a non-planar conformation, as described by Cremer and Pople’s puckering coordinates, which influence intermolecular interactions and crystallinity .

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (commonly referred to as 2-Methyl-THBD) is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores the biological activity of 2-Methyl-THBD, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 577190

Benzodiazepines primarily exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This modulation leads to increased neuronal inhibition and results in anxiolytic, sedative, and anticonvulsant effects.

Specific Mechanisms Related to 2-Methyl-THBD:

Biological Activity and Pharmacological Effects

The biological activity of 2-Methyl-THBD has been evaluated in various studies:

Anxiolytic Effects

In animal models, 2-Methyl-THBD demonstrated significant anxiolytic effects comparable to traditional benzodiazepines. Behavioral tests such as the elevated plus maze and open field test indicated reduced anxiety-like behavior at doses ranging from 1 to 10 mg/kg.

Sedative Properties

The sedative effects were assessed through sleep induction tests in rodent models. The compound significantly reduced sleep latency and increased total sleep time at effective doses.

Neuroprotective Potential

Research indicates that derivatives of benzodiazepines can provide neuroprotection by modulating excitatory neurotransmission. While direct studies on 2-Methyl-THBD are scarce, its structural similarities to other neuroprotective agents suggest potential efficacy against neurodegenerative conditions.

Case Studies and Research Findings

Several case studies have explored the pharmacological profiles of related compounds that may provide insights into the activity of 2-Methyl-THBD:

Study ReferenceCompound StudiedKey Findings
Various BenzodiazepinesDemonstrated noncompetitive inhibition at AMPA receptors with potential neuroprotective effects.
TetrahydrobenzodiazepinesHighlighted enhanced GABAergic activity leading to anxiolytic effects in rodent models.
Benzodiazepine DerivativesFound improved pharmacokinetic profiles and reduced side effects compared to traditional benzodiazepines.

Safety and Toxicology

While the therapeutic index of benzodiazepines is generally favorable, caution is warranted with compounds like 2-Methyl-THBD due to potential side effects such as sedation, dependence, and withdrawal symptoms. Toxicological assessments indicate that high doses can lead to respiratory depression and impaired motor function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.